molecular formula C6H10ClN B2606555 2-Chlorohexanenitrile CAS No. 29770-64-7

2-Chlorohexanenitrile

Cat. No.: B2606555
CAS No.: 29770-64-7
M. Wt: 131.6
InChI Key: ATVDTOOBVYNLKI-UHFFFAOYSA-N
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Description

2-Chlorohexanenitrile is an organic compound with the molecular formula C6H10ClN. It is a member of the nitrile family, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorohexanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chlorohexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Primary Amines: From reduction.

    Carboxylic Acids: From hydrolysis.

Scientific Research Applications

2-Chlorohexanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorohexanenitrile involves its reactivity due to the presence of the cyano group and the chlorine atom. The cyano group can participate in nucleophilic addition reactions, while the chlorine atom can be involved in substitution reactions. These reactive sites make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

2-Chlorohexanenitrile can be compared with other nitriles such as:

Uniqueness: The presence of the chlorine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to hexanenitrile, while being less reactive than its bromo and iodo counterparts.

Properties

IUPAC Name

2-chlorohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN/c1-2-3-4-6(7)5-8/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVDTOOBVYNLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29770-64-7
Record name 2-chlorohexanenitrile
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